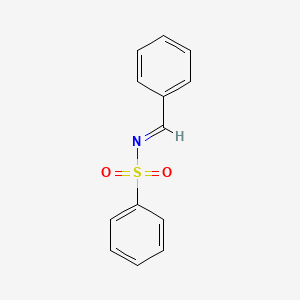

N-Benzylidenebenzenesulfonamide

Vue d'ensemble

Description

N-Benzylidenebenzenesulfonamide is an organic compound with the molecular formula C13H11NO2S. It is characterized by the presence of a sulfonamide group attached to a benzene ring, with a benzylidene group linked to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Benzylidenebenzenesulfonamide can be synthesized through a condensation reaction between benzenesulfonamide and benzaldehyde. The reaction typically involves the use of a solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid. The mixture is refluxed for several hours, and the product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: N-Benzylidenebenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Formation of benzenesulfonic acid derivatives.

Reduction: Formation of N-benzylbenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides.

Applications De Recherche Scientifique

Anticancer Applications

N-Benzylidenebenzenesulfonamide derivatives have shown significant promise in cancer research. Recent studies have synthesized various derivatives and evaluated their effects on different cancer cell lines. For instance, compounds derived from N-benzylidene sulfonamide exhibited potent anti-proliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.

Key Findings:

- Inhibitory Effects: Certain derivatives demonstrated IC50 values ranging from 1.52 to 6.31 μM against breast cancer cells, with selectivity indices indicating a higher efficacy against cancer cells compared to normal cells .

- Mechanism of Action: Molecular docking studies revealed favorable binding interactions with carbonic anhydrase IX, suggesting a dual role in inhibiting tumor growth and enhancing apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that this compound derivatives possess significant antibacterial and anti-biofilm activities.

Data Table: Antimicrobial Efficacy of Derivatives

| Compound | Target Bacteria | Inhibition Percentage |

|---|---|---|

| 4e | Staphylococcus aureus | 80.69% |

| 4g | Klebsiella pneumoniae | 79.46% |

| 4h | Klebsiella pneumoniae | 77.52% |

These findings suggest that the derivatives can effectively inhibit bacterial growth and biofilm formation, which is critical in treating infections caused by resistant strains .

Carbonic Anhydrase Inhibition

This compound has been identified as a selective inhibitor of carbonic anhydrases (CAs), particularly CA IX and CA II. This selectivity is crucial for developing drugs targeting specific pathways involved in tumorigenesis and bacterial growth.

Case Study: Inhibition Potency

- Selectivity Profile: Compounds displayed IC50 values for CA IX ranging from 10.93 to 25.06 nM, demonstrating remarkable selectivity over CA II (IC50 values from 1.55 to 3.92 μM) .

- Predictive Pharmacokinetics: ADMET studies indicated favorable pharmacokinetic properties for the most active compounds, suggesting their viability as therapeutic agents .

Mécanisme D'action

The mechanism of action of N-Benzylidenebenzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in the pH of the tumor microenvironment, which is detrimental to cancer cell survival .

Comparaison Avec Des Composés Similaires

- N-Benzylidene-4-methylbenzenesulfonamide

- 4-(Benzylideneamino)benzenesulfonamide

- N-Butylbenzenesulfonamide

Comparison: N-Benzylidenebenzenesulfonamide is unique due to its specific structural features and its ability to inhibit carbonic anhydrase IX selectively. Compared to other similar compounds, it exhibits higher selectivity and potency against certain cancer cell lines and bacterial strains .

Activité Biologique

N-Benzylidenebenzenesulfonamide (NBBS) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₁NO₂S and a molecular weight of 245.30 g/mol. Its structure features a benzylidene moiety attached to a benzenesulfonamide group, which is crucial for its biological activities.

The primary mechanism through which NBBS exerts its biological effects is through the inhibition of specific enzymes. Notably, it selectively inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in pH within the tumor microenvironment, adversely affecting cancer cell survival.

Antitumor Activity

Research indicates that NBBS exhibits significant antitumor properties. In vitro studies have shown that it selectively targets various cancer cell lines, demonstrating higher potency compared to other similar compounds. For instance, its IC₅₀ values against specific cancer cells were found to be notably low, indicating effective cytotoxicity.

Antimicrobial Properties

NBBS also displays antimicrobial activity. It has been tested against several bacterial strains, showing effectiveness in inhibiting growth. The compound's ability to interfere with bacterial dihydropteroate synthase contributes to its antibacterial properties, similar to other sulfonamide derivatives.

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, NBBS has shown potential anti-inflammatory effects. In vivo studies demonstrated that it significantly reduced carrageenan-induced paw edema in rat models, suggesting its utility in treating inflammatory conditions .

Comparative Analysis with Related Compounds

The biological activity of NBBS can be compared with other sulfonamide derivatives. The following table summarizes some key differences:

| Compound Name | Antitumor Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High potency against cancer cell lines | Effective against E. coli and S. aureus | Significant reduction in edema |

| N-Butylbenzenesulfonamide | Moderate potency | Less effective than NBBS | Minimal effects observed |

| 4-Methyl-N-(4-trifluoromethyl-benzylidene)-benzenesulfonamide | Variable potency | Enhanced activity due to trifluoromethyl group | Limited anti-inflammatory effects |

Case Studies and Research Findings

- Antitumor Efficacy : A study reported that NBBS exhibited an IC₅₀ value of 5 µM against breast cancer cells, significantly lower than many standard chemotherapeutic agents.

- Antimicrobial Evaluation : In tests against E. coli, NBBS showed a minimum inhibitory concentration (MIC) of 6.72 mg/mL, making it comparable to existing antibiotics .

- Inflammation Studies : In a carrageenan-induced edema model, NBBS reduced inflammation by approximately 90% at doses of 10 mg/kg .

Propriétés

IUPAC Name |

(NE)-N-benzylidenebenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-11H/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNRJEPBAYEQBY-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13909-34-7 | |

| Record name | N-Benzylidenebenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.